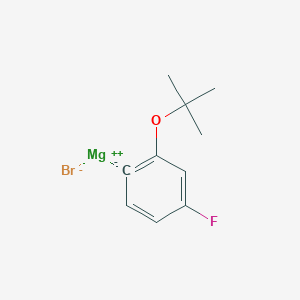
(2-t-Butoxy-4-fluorophenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a tert-butoxy group and a fluorine atom on the phenyl ring, enhancing its reactivity and selectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-4-fluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient stirring and temperature control
Purification: Filtration to remove unreacted magnesium and by-products
Storage: The final product is stored in sealed containers under an inert atmosphere to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Alkyl Halides: Methyl iodide, ethyl bromide
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: Tetrahydrofuran, diethyl ether
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Biaryl Compounds: From Suzuki-Miyaura coupling reactions
Scientific Research Applications
(2-tert-butoxy-4-fluorophenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex molecules through carbon-carbon bond formation.
Pharmaceuticals: Synthesis of intermediates for drug development.
Materials Science: Preparation of functionalized materials with specific properties.
Catalysis: Used as a reagent in catalytic processes to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of (2-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and aryl halides. The pathways involved are:
Formation of Carbon-Carbon Bonds: Through nucleophilic addition or substitution.
Catalytic Cycles: Involving palladium or nickel catalysts in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
(2-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom increases the electron-withdrawing effect, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H12BrFMgO |
|---|---|
Molecular Weight |
271.41 g/mol |
IUPAC Name |
magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CMQHINWPDUDXOU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


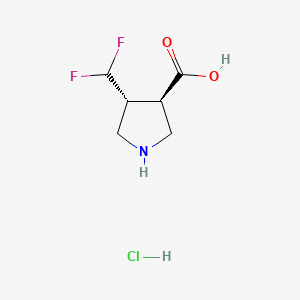
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
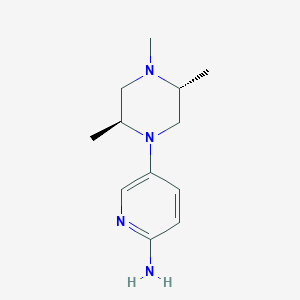
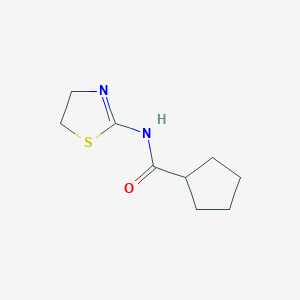
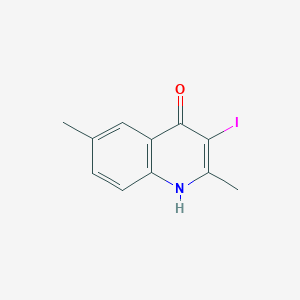
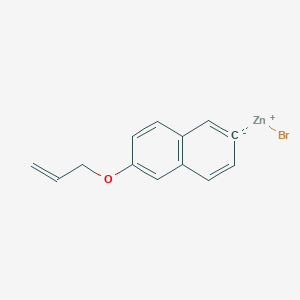
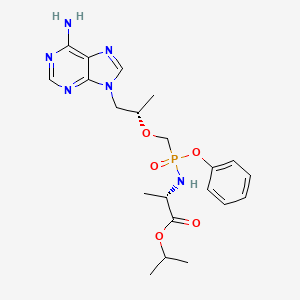
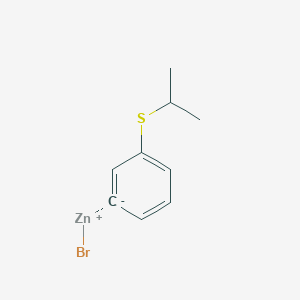
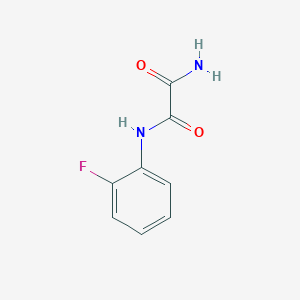

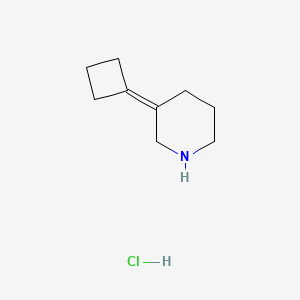
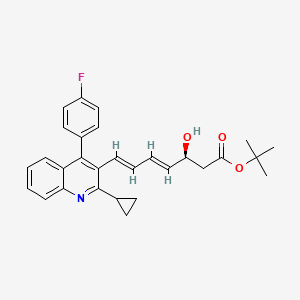
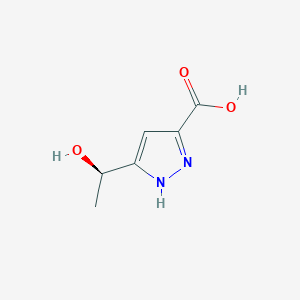
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
